4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which is attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxyaniline and thiourea.
Cyclization Reaction: The 3-bromo-4-methoxyaniline undergoes a cyclization reaction with thiourea in the presence of a suitable catalyst, such as iodine or bromine, to form the thiazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of thiazole derivatives with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy substituents on the phenyl ring can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial studies, the compound may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxyphenyl mesylate
- 4-Bromo-3-methoxyphenol
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
Uniqueness
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the specific substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSACNUWIZRJGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353630 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189011-00-5 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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